molecular formula C8H10N3+ B1194302 1-Cyano-4-dimethylaminopyridinium CAS No. 59016-55-6

1-Cyano-4-dimethylaminopyridinium

Cat. No.: B1194302
CAS No.: 59016-55-6
M. Wt: 148.19 g/mol
InChI Key: AIHDUTVBOYDXOW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1-cyano-4-dimethylaminopyridinium tetrafluoroborate emerged from efforts to address limitations associated with traditional cyanylating agents like cyanogen bromide (CNBr). In 1993, Dr. Andrew Lees, an American vaccine chemist, pioneered its synthesis as part of his work on conjugate vaccine technologies. Early publications, such as the seminal 1996 paper in Vaccine, detailed its utility in activating polysaccharides for covalent bonding with carrier proteins—a breakthrough that simplified conjugate vaccine production compared to CNBr-based methods.

Key Milestones in Development

  • 1993 : Initial synthesis and characterization by Lees during investigations into safer alternatives to CNBr.
  • 1996 : First peer-reviewed validation demonstrating efficient polysaccharide activation at pH 7–9, enabling direct conjugation without intermediate isolation.
  • 2000s : Adoption by pharmaceutical companies, including GlaxoSmithKline and Pfizer, for commercial vaccine production (e.g., Synflorix® and Nimenrix®).

The compound’s design prioritized reduced toxicity and enhanced controllability, addressing CNBr’s volatility and hazardous byproducts. Lees’ optimization of reaction parameters, such as pH and temperature, allowed precise activation kinetics—critical for industrial scalability.

Nomenclature and Structural Identification

Systematic Nomenclature

The compound’s IUPAC name, 4-(dimethylamino)pyridin-1-ium-1-carbonitrile tetrafluoroborate , reflects its structural components:

  • A pyridinium ring substituted with a cyano group at position 1 and a dimethylamino group at position 4.
  • A tetrafluoroborate counterion balancing the positive charge on the pyridinium nitrogen.
Table 1: Key Identifiers and Properties
Property Value Source
CAS Registry Number 59016-56-7
Molecular Formula C₈H₁₀BF₄N₃
Molecular Weight 234.99 g/mol
Common Synonyms CDAP; this compound tetrafluoroborate

Structural Characteristics

The molecular architecture comprises:

  • Pyridinium Core : A planar six-membered aromatic ring with conjugated π-electrons, facilitating electrophilic reactivity at the cyano group.
  • Substituents :
    • Cyano Group (-C≡N) : Positioned at the 1-position, this electron-withdrawing group enhances the electrophilicity of the adjacent nitrogen, enabling nucleophilic attack by hydroxyl groups.
    • Dimethylamino Group (-N(CH₃)₂) : At the 4-position, this electron-donating group modulates the ring’s electronic properties, stabilizing the transition state during activation reactions.
  • Tetrafluoroborate Anion (BF₄⁻) : A weakly coordinating counterion that maintains solubility in polar solvents while minimizing interference during reactions.
Spectroscopic Insights
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals at δ 3.2 ppm (singlet, -N(CH₃)₂) and δ 8.5–9.0 ppm (pyridinium ring protons).
    • ¹³C NMR : Peaks at δ 120 ppm (C≡N) and δ 155–160 ppm (pyridinium carbons).
  • Infrared (IR) Spectroscopy : Strong absorption bands at 2240 cm⁻¹ (C≡N stretch) and 1050 cm⁻¹ (B-F vibrations).

X-ray crystallography confirms the planar geometry of the pyridinium ring and tetrahedral coordination of the boron atom in the counterion. The crystallographic data reveal a cation-anion distance of 3.2 Å, consistent with ionic rather than covalent interactions.

Properties

CAS No.

59016-55-6

Molecular Formula

C8H10N3+

Molecular Weight

148.19 g/mol

IUPAC Name

4-(dimethylamino)pyridin-1-ium-1-carbonitrile

InChI

InChI=1S/C8H10N3/c1-10(2)8-3-5-11(7-9)6-4-8/h3-6H,1-2H3/q+1

InChI Key

AIHDUTVBOYDXOW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=[N+](C=C1)C#N

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)C#N

Other CAS No.

59016-55-6

Synonyms

1-cyano-4-dimethylaminopyridinium
1-cyano-4-dimethylaminopyridinium tetrafluoroborate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key cyanylating agents and their properties relative to CDAP:

Compound Name Toxicity Reaction Conditions Applications Advantages/Disadvantages
CDAP Harmful (non-toxic) Aqueous, pH 8–9, 4°C Polysaccharide activation, vaccine conjugates, protein cleavage High selectivity, aqueous compatibility, moderate toxicity
Cyanogen Bromide (BrCN) Highly toxic Harsh (acidic, organic solvents) Protein cleavage, peptide synthesis High reactivity but hazardous; leaves non-native residues
Diethyl Phosphorocyanidate (DEPC) Toxic Organic solvents Cyanylation of alcohols, amines High reactivity but limited to non-aqueous systems
4-Nitrophenyl Cyanate Moderate toxicity Requires acetone (water-insoluble) Surface activation, small-molecule conjugation Limited solubility; less efficient in aqueous reactions
N-Cyanotriethylammonium Bromide Moderate toxicity Aqueous/organic mixtures Polymer functionalization Lower selectivity compared to CDAP
N-Cyanosuccinimide Low toxicity (predicted) Mild conditions Emerging use in bioconjugation Potential future alternative; limited data

Detailed Research Findings

Efficiency in Polysaccharide Activation

CDAP outperforms traditional agents in activating polysaccharides for vaccine conjugates. For example:

  • CDAP achieves >80% coupling efficiency for pneumococcal polysaccharide-protein conjugates under mild conditions (50 mM HEPES, pH 8), whereas cyanogen bromide requires acidic conditions and results in <60% efficiency due to polymer degradation .
  • CDAP-activated polysaccharides exhibit selective crosslinking with lysine residues on proteins, minimizing side reactions .

Toxicity Profiles

Stability and Reaction Kinetics

  • CDAP reacts within 1–2 minutes at 4°C, enabling rapid activation of polysaccharides .
  • Its tetrafluoroborate counterion enhances stability in aqueous solutions, whereas N-cyanotriethylammonium bromide degrades rapidly in water .

Preparation Methods

Reaction Mechanism and Stoichiometry

The core synthesis involves reacting DMAP with N-cyano-N-phenyl-para-toluenesulfonamide in the presence of a hypohalous acid salt (e.g., sodium hypochlorite) and a tetrafluoroborate source (e.g., silver tetrafluoroborate). The reaction proceeds via nucleophilic substitution, where the hypohalite ion facilitates the displacement of the sulfonamide group, yielding the cyano-substituted pyridinium intermediate. Tetrafluoroborate acts as a counterion stabilizer, precipitating the product for isolation.

Stoichiometric Ratios :
Optimal molar ratios are critical:

  • DMAP : Cyanation agent : Tetrafluoroborate : Hypohalite = 1 : 1.1–1.5 : 1.2–1.5 : 1.2–2.
    Excess hypohalite ensures complete substitution, while tetrafluoroborate molarity influences precipitation efficiency.

Solvent and Reagent Selection

Solvent Systems :

  • Acetonitrile : Preferred for its polarity, which enhances reagent solubility and reaction homogeneity. Yields reach 89–90%.

  • Dichloromethane : Yields drop to 51% due to poor solubility of intermediates.

  • Tetrahydrofuran (THF) : Suboptimal (26% yield) owing to side reactions with hypohalites.

Tetrafluoroborate Sources :

  • Silver tetrafluoroborate : Superior yield (89–90%) due to rapid ion pairing.

  • Sodium tetrafluoroborate : Lower yield (51%) unless paired with dichloromethane.

Hypohalite Variants :

  • Sodium hypochlorite (8–10% aqueous) achieves near-quantitative conversion.

  • Sodium hypobromite induces side reactions, reducing yield to 26%.

Procedural Optimization and Scalability

Workup and Purification

Post-reaction steps involve:

  • Quenching : Adding water (200 mL per 12.2 g DMAP) to hydrolyze residual hypohalite.

  • Extraction : Dichloromethane (2 × 200 mL) removes organic byproducts.

  • Recrystallization : Acetonitrile-ethyl acetate mixtures yield high-purity CDAP (mp 196–200°C).

Yield Correlation with Reagents :

Reagent CombinationSolventYield (%)Purity (%)
AgBF₄ + NaClOAcetonitrile89–90≥97
NaBF₄ + NaDCCDichloromethane5195
AgBF₄ + NaBrOTHF2690

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CD₃CN) : δ 8.10 (ABq, J = 8.0 Hz, 4H, aromatic), 7.01 (ABq, J = 8.0 Hz, 4H, aromatic), 3.36 (s, 6H, N–CH₃). These signals confirm the cyano group’s introduction and tetrafluoroborate association.

  • Melting Point : Consistent 196–200°C across batches.

Purity and Stability

Commercial CDAP meets ≥97% purity (NMR), with stability maintained for ≥2 years at -20°C. Degradation occurs upon exposure to moisture or light, necessitating desiccated storage.

Industrial-Scale Production and Challenges

Scalability hinges on:

  • Cost of AgBF₄ : Substituting silver salts with NaBF₄ compromises yield but reduces expenses.

  • Solvent Recovery : Acetonitrile’s high cost necessitates efficient distillation recycling.

  • Regulatory Compliance : CDAP’s classification under UN3263 (corrosive solid) mandates stringent transportation protocols .

Q & A

Q. What are the primary research applications of 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) in vaccine development?

CDAP is widely used to activate hydroxyl groups on polysaccharides for covalent conjugation to carrier proteins, forming glycoconjugate vaccines. This method avoids harsh conditions (e.g., cyanogen bromide) and preserves polysaccharide integrity. The activation involves CDAP-mediated cyanylation of polysaccharide hydroxyls, followed by coupling with linkers like adipic dihydrazide (ADH) and subsequent protein conjugation. This approach enhances immunogenicity while retaining antigenicity .

Q. How is CDAP employed in synthesizing allylic isocyanates from allylic alcohols?

CDAP serves as a cost-effective reagent for [1,3]-transposition reactions, converting allylic alcohols to rearranged allylic isocyanates. The protocol involves reacting allylic alcohols with CDAP bromide under mild conditions, yielding cyclic allylic isocyanates with high regioselectivity. This method avoids toxic intermediates and reduces reaction steps compared to traditional Ichikawa protocols .

Q. What safety precautions are critical when handling CDAP?

CDAP requires storage at –20°C to prevent degradation. Handling must occur in a fume hood with PPE (gloves, lab coat, eye protection). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. CDAP’s Material Safety Data Sheet (MSDS) emphasizes avoiding inhalation or ingestion due to potential respiratory and dermal hazards .

Advanced Research Questions

Q. What analytical methods quantify CDAP-mediated polysaccharide activation efficiency?

Activation efficiency is assessed via:

  • Colorimetric assays : Measure free cyanate release using 2,4,6-trinitrobenzenesulfonic acid (TNBSA).
  • HPLC-SEC : Monitor molecular weight shifts post-activation.
  • NMR spectroscopy : Detect cyanate ester formation (e.g., 13C-NMR for carbonyl signals).
    Studies report optimal activation at pH 8.5–9.0 with a 1:1 (w/w) CDAP:polysaccharide ratio .

Q. Table 1: Activation Efficiency Under Varying Conditions

pHCDAP:Polysaccharide RatioActivation Yield (%)
7.51:145–50
8.51:185–90
9.01:180–85

Q. How do reaction conditions influence cysteine cyanylation in proteins using CDAP?

CDAP selectively cyanylates free cysteine thiols (not disulfide-bound) for structural studies. Key factors:

  • pH : Alkaline conditions (pH 9–10) enhance reactivity.
  • Temperature : 25°C for 30 minutes maximizes modification.
  • Reagent ratio : 10-fold molar excess of CDAP over protein.
    Post-cyanylation, alkaline cleavage at modified cysteines generates protein fragments analyzable via MALDI-TOF or LC-MS (e.g., observed mass shifts of +25 Da per modified cysteine) .

Q. What mechanistic insights explain CDAP’s [1,3]-transposition reactivity in allylic alcohol rearrangements?

The reaction proceeds via a transient cyanate intermediate, where CDAP acts as a "cyano source." The mechanism involves:

Nucleophilic attack by the allylic alcohol on CDAP’s cyano group.

Formation of a six-membered cyclic transition state.

[1,3]-Rearrangement to yield the isocyanate.
Kinetic studies suggest rate-limiting steps depend on solvent polarity and steric hindrance at the allylic position .

Q. How does CDAP compare to cyanogen bromide (CNBr) in polysaccharide activation?

ParameterCDAPCNBr
ToxicityLowHigh (generates HCN gas)
Activation pH8.5–9.011–12
Polysaccharide IntegrityPreservedRisk of depolymerization
Conjugation Yield80–90%60–70%
CDAP is favored for sensitive polysaccharides (e.g., pneumococcal serotypes) due to milder conditions .

Methodological Best Practices

  • Vaccine Conjugation : After CDAP activation, use size-exclusion chromatography (Superdex 200) and anion-exchange membranes to remove unreacted protein/polysaccharide .
  • Cyanylation Optimization : Pre-reduce proteins with TCEP to ensure free thiol availability before CDAP treatment .
  • Storage : Aliquot CDAP in anhydrous DMF or acetonitrile and store at –20°C to prevent hydrolysis .

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